

interpreting the 1H NMR spectrum of dimethyl phosphonate

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An In-depth Technical Guide to the ¹H NMR Spectrum of **Dimethyl Phosphonate**

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H NMR spectrum of **dimethyl phosphonate**, a common organophosphorus compound.

Spectral Data Summary

The ¹H NMR spectrum of **dimethyl phosphonate** is characterized by two distinct signals corresponding to the methoxy protons and the proton directly bonded to the phosphorus atom. The key parameters are summarized in the table below.

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
Methoxy (CH₃O)	~3.74	Doublet	³ JHP ≈ 11.7	6H
Phosphonyl (P- H)	~6.8-7.6	Doublet of septets (or multiplet)	¹JHP ≈ 695	1H

Interpretation of the Spectrum



The ¹H NMR spectrum of **dimethyl phosphonate** reveals the key structural features of the molecule.

- Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups appear as
 a doublet around 3.74 ppm. The signal is split into a doublet due to coupling with the
 phosphorus-31 nucleus, with a typical three-bond coupling constant (³JHP) of approximately
 11.7 Hz.[1][2] The integration of this signal corresponds to six protons.
- Phosphonyl Proton (P-H): The proton directly attached to the phosphorus atom is significantly deshielded and appears as a doublet at a much higher chemical shift, typically in the range of 6.8 to 7.6 ppm. This large downfield shift is due to the direct attachment to the electronegative phosphorus atom. The primary splitting of this signal is a doublet caused by the very large one-bond coupling to the phosphorus-31 nucleus (¹JHP), which is approximately 695 Hz.[1][2] This signal is further split by the six equivalent methoxy protons, resulting in a septet. Therefore, the overall multiplicity of the P-H signal is a doublet of septets.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of **dimethyl phosphonate**.

Objective: To acquire a high-resolution ¹H NMR spectrum of **dimethyl phosphonate**.

Materials:

- Dimethyl phosphonate
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

Instrumentation:



400 MHz NMR Spectrometer (e.g., Bruker Avance III HD 400)

Procedure:

- · Sample Preparation:
 - Accurately weigh approximately 10-20 mg of dimethyl phosphonate.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing TMS as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
 - Cap the NMR tube and gently vortex to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl3.
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal.
- Data Acquisition:
 - Set the following acquisition parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Receiver Gain: Adjust automatically or manually to avoid signal clipping.
 - Acquisition Time: Approximately 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0 to 15 ppm.

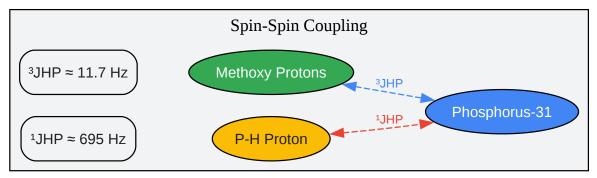


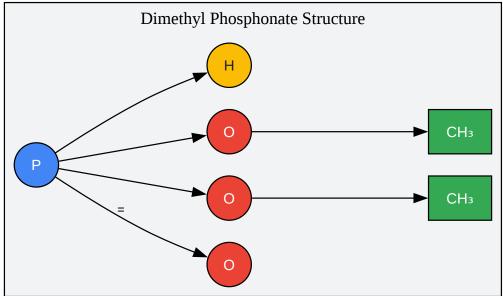
- · Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum manually or automatically.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative proton ratios.
 - Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Spin-Spin Coupling

The following diagram illustrates the structure of **dimethyl phosphonate** and the key spin-spin coupling interactions observed in its ¹H NMR spectrum.







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Caption: Structure and key ¹H NMR spin-spin couplings in **dimethyl phosphonate**.

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References

 1. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]



- 2. pubs.acs.org [pubs.acs.org]
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